2-[2-(Prop-2-en-1-yloxy)phenyl]acetic acid
Overview
Description
2-[2-(Prop-2-en-1-yloxy)phenyl]acetic acid is an organic compound with the molecular formula C11H12O3 This compound is characterized by the presence of a phenyl ring substituted with a prop-2-en-1-yloxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Prop-2-en-1-yloxy)phenyl]acetic acid typically involves the reaction of 2-bromoacetophenone with allyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Prop-2-en-1-yloxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[2-(Prop-2-en-1-yloxy)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of 2-[2-(Prop-2-en-1-yloxy)phenyl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The phenyl ring and acetic acid moiety play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. Additionally, the prop-2-en-1-yloxy group can participate in covalent modifications of biological targets, leading to downstream effects .
Comparison with Similar Compounds
2-(Prop-2-en-1-yloxy)acetic acid: This compound shares the prop-2-en-1-yloxy group but lacks the phenyl ring.
2-(Prop-2-ynyloxy)acetic acid: Similar in structure but contains a triple bond instead of a double bond in the prop-2-ynyloxy group.
4-(Prop-2-en-1-yloxy)phenylacetic acid: Similar structure but with the prop-2-en-1-yloxy group attached to the para position of the phenyl ring
Uniqueness: 2-[2-(Prop-2-en-1-yloxy)phenyl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-prop-2-enoxyphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-7-14-10-6-4-3-5-9(10)8-11(12)13/h2-6H,1,7-8H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMDCILYSIGTKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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